9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-
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Overview
Description
9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a tricyclic aromatic compound. This compound is characterized by the presence of two iodine atoms at the 3 and 6 positions of the carbazole ring and a propenyloxy methyl group at the 9 position. The molecular formula of this compound is C15H13I2NO . Carbazole derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at an appropriate temperature until the desired product is formed. The resulting 3,6-diiodo-9H-carbazole is then reacted with propenyloxy methyl chloride under basic conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atoms in 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- can undergo substitution reactions with various nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Major Products:
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of deiodinated carbazole derivatives.
Scientific Research Applications
Chemistry: 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of new materials for organic electronics .
Biology: Its unique structure allows for the exploration of new biological pathways and mechanisms .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- is used in the production of OLEDs and OPVs. Its electronic properties make it an excellent candidate for use in these devices .
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- is primarily related to its electronic properties. The compound can act as a source of electrons, facilitating the formation of exciplexes in OLEDs and OPVs. These exciplexes can function as either emitting layers or host materials, enhancing the efficiency and performance of the devices. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
3,6-Diiodo-9H-carbazole: Lacks the propenyloxy methyl group, making it less versatile in certain applications.
3,6-Dimethyl-9H-carbazole: Substituted with methyl groups instead of iodine, resulting in different electronic properties.
3,6-Diphenyl-9H-carbazole: Substituted with phenyl groups, offering different steric and electronic effects.
Uniqueness: 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- is unique due to the presence of both iodine atoms and the propenyloxy methyl group. This combination imparts distinct electronic properties, making it highly valuable in organic electronics and other scientific research applications .
Properties
CAS No. |
832691-09-5 |
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Molecular Formula |
C16H13I2NO |
Molecular Weight |
489.09 g/mol |
IUPAC Name |
3,6-diiodo-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13I2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-6,8-9H,1,7,10H2 |
InChI Key |
FLQZWWQKCWFGQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origin of Product |
United States |
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